Aminopropylcadaverine
Overview
Description
Aminopropylcadaverine is a polyamine and the final product of the aminopropylcadaverine biosynthesis pathway . It belongs to the class of organic compounds known as dialkylamines . It is a very strong basic compound .
Synthesis Analysis
Aminopropylcadaverine is synthesized in a pathway that involves the decarboxylation of lysine to form cadaverine, which is then converted to aminopropylcadaverine by the aminopropyltransferase, SpeE . This process is observed in organisms like Escherichia coli K-12 substr . Another study shows that a range of ectomycorrhizal and plant pathogenic fungi can convert lysine into the higher homologues of cadaverine .Molecular Structure Analysis
The molecular formula of Aminopropylcadaverine is C8H21N3 . Its average mass is 159.272 Da and its monoisotopic mass is 159.173553 Da .Physical And Chemical Properties Analysis
Aminopropylcadaverine is a very strong basic compound . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Role in Bacterial Growth : Aminopropylcadaverine was found to be important for cell growth in Escherichia coli when normal polyamines were limited. This was evidenced by its synthesis in E. coli mutants and its stimulation of polyphenylalanine and MS2 RNA replicase synthesis in vitro (Igarashi et al., 1986).
Comparison with Other Polyamines : It was less effective than spermidine in stimulating the growth of spermidine auxotrophs of Escherichia coli, compared to sym-homospermidine and spermidine (Linderoth & Morris, 1983).
Occurrence in Halophilic Eubacteria : Aminopropylcadaverine and its derivatives were detected in Halococcus acetoinfaciens, indicating its presence and potential role in slightly halophilic eubacteria (Hamana et al., 1988).
Use in Leukemia Cell Research : In a study on cultured L1210 leukemia cells, a combination of α-difluoromethylornithine and aminopropylcadaverine led to spermine depletion and growth inhibition, highlighting its potential application in studying cell proliferation (Casero et al., 1984).
Formation in Yeast : Aminopropylcadaverine was formed by Saccharomyces cerevisiae strains, suggesting alternative biosynthetic routes for polyamine formation in yeast (Walters & Cowley, 1996).
Role in Trypanosoma cruzi : Studies on Trypanosoma cruzi indicated the synthesis of a novel polyamine-thiol conjugate, N1,N9-bis(glutathionyl)aminopropylcadaverine, suggesting its unique role in the biochemistry of this organism (Hunter et al., 1994).
Formation in Fungi : Research on mycorrhizal and phytopathogenic fungi showed their ability to convert lysine into aminopropylcadaverine and other cadaverine homologues, providing insights into fungal biochemistry (Zarb & Walters, 1994).
Interconversion in Yeasts : Aminopropylcadaverine was shown to be interconvertible with other polyamines in various yeast strains, highlighting its role in yeast growth and metabolism (Hamana et al., 1989).
Enhanced Synthesis in Carcinoma Cells : In Ehrlich ascites carcinoma cells, polyamine depletion led to increased synthesis and accumulation of aminopropylcadaverine, suggesting its role in cellular responses to polyamine depletion (Alhonen-Hongisto & Jänne, 1980).
properties
IUPAC Name |
N'-(3-aminopropyl)pentane-1,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c9-5-2-1-3-7-11-8-4-6-10/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBYOYPROVGOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204565 | |
Record name | N-(3-Aminopropyl)cadaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aminopropylcadaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Aminopropylcadaverine | |
CAS RN |
56-19-9 | |
Record name | (3-Aminopropyl)cadaverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Aminopropyl)cadaverine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Aminopropyl)cadaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminopropylcadaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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